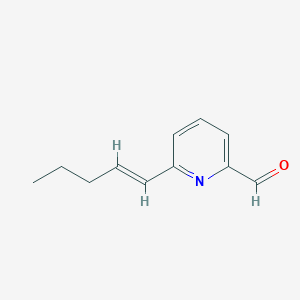
Trinervonin
Übersicht
Beschreibung
Trinervonin is a complex organic compound characterized by its multiple long-chain unsaturated fatty acid esters This compound is notable for its unique structure, which includes three tetracos-15-enoic acid moieties esterified to a glycerol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trinervonin typically involves the esterification of glycerol with tetracos-15-enoic acid. The process can be summarized as follows:
Esterification Reaction: Glycerol is reacted with tetracos-15-enoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water formed during the esterification.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous reactors. The use of immobilized enzymes as catalysts can also be explored to enhance the efficiency and selectivity of the esterification reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Trinervonin can undergo various chemical reactions, including:
Oxidation: The double bonds in the tetracos-15-enoic acid moieties can be oxidized to form epoxides or diols.
Reduction: The double bonds can be reduced to form saturated fatty acid esters.
Hydrolysis: The ester bonds can be hydrolyzed to yield glycerol and tetracos-15-enoic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.
Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products
Oxidation: Formation of epoxides or diols.
Reduction: Formation of saturated fatty acid esters.
Hydrolysis: Formation of glycerol and tetracos-15-enoic acid.
Wissenschaftliche Forschungsanwendungen
Trinervonin has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential role in cell membrane structure and function due to its lipid-like properties.
Medicine: Explored for its potential anti-inflammatory and anti-cancer properties.
Wirkmechanismus
The mechanism of action of Trinervonin involves its interaction with cellular membranes and enzymes. The compound’s long-chain fatty acid esters can integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it may interact with enzymes involved in lipid metabolism, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Trilinoleoylglycerol: Similar structure with linoleic acid esters instead of tetracos-15-enoic acid.
1,2,3-Triarachidonoylglycerol: Contains arachidonic acid esters.
1,2,3-Trioleoylglycerol: Contains oleic acid esters.
Uniqueness
Trinervonin is unique due to its specific long-chain unsaturated fatty acid composition, which imparts distinct physical and chemical properties. Its structure allows for specific interactions with biological membranes and enzymes, making it a valuable compound for research in lipid biochemistry and related fields.
Eigenschaften
IUPAC Name |
2,3-bis[[(Z)-tetracos-15-enoyl]oxy]propyl (Z)-tetracos-15-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H140O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-64-67-73(76)79-70-72(81-75(78)69-66-63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)71-80-74(77)68-65-62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,72H,4-24,31-71H2,1-3H3/b28-25-,29-26-,30-27- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBUHTMAMVEYSR-IUPFWZBJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)OCC(OC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H140O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1137.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | TG(24:1(15Z)/24:1(15Z)/24:1(15Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0052141 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-Benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B1644250.png)
![2,3-Dimethyl-6-(pyridin-4-YL)imidazo[2,1-B]thiazole](/img/structure/B1644256.png)



![2,10-Bis[[tert-butyl(dimethyl)silyl]oxy]pentacene-6,13-dione](/img/structure/B1644273.png)


